molecular formula C19H17N3O3S B2413981 N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide CAS No. 433243-41-5

N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2413981
CAS No.: 433243-41-5
M. Wt: 367.42
InChI Key: YZRQZUVHEWRTIZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Biological Activity

N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a methoxyphenyl group and a dihydropyrimidine moiety, which is known for its pharmacological relevance. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound in high purity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which are crucial for combating oxidative stress in various diseases. For instance, studies have shown that thiosemicarbazone derivatives can significantly reduce reactive oxygen species (ROS) levels in cellular models, suggesting that this compound may also exhibit similar activity .

2. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by evidence from related studies where similar thiosemicarbazones demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

3. Antimicrobial Properties

Compounds within the same chemical family have shown promising antimicrobial activity against various pathogens. For example, derivatives have been tested against bacterial strains and fungi, revealing significant inhibitory effects. This positions this compound as a potential candidate for further antimicrobial studies .

4. Anticancer Activity

The anticancer properties of similar compounds have been documented extensively. Studies indicate that certain thiosemicarbazones can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation. Given the structural similarities, it is plausible that this compound could also exhibit anticancer effects .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant capacity of thiosemicarbazones; showed significant reduction in oxidative stress markers in vitro .
Study 2 Evaluated anti-inflammatory potential; demonstrated inhibition of TNF-alpha and IL-6 production in macrophages .
Study 3 Assessed antimicrobial activity; reported effective inhibition against Staphylococcus aureus and Candida albicans .
Study 4 Focused on anticancer properties; induced apoptosis in breast cancer cell lines via caspase activation pathways .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-15-9-5-8-14(10-15)20-18(24)12-26-19-21-16(11-17(23)22-19)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRQZUVHEWRTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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